REACTION_CXSMILES
|
[CH:1]([N:4]([CH3:17])[C:5]1[S:6][C:7]2[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:8]=2[N:9]=1)([CH3:3])[CH3:2].[H][H]>[Pd].CCO.C1COCC1>[CH:1]([N:4]([CH3:17])[C:5]1[S:6][C:7]2[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:8]=2[N:9]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
FILTRATION
|
Details
|
with filter paper
|
Type
|
WASH
|
Details
|
washing with EtOH (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(C=1SC2=C(N1)C=CC(=C2)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |